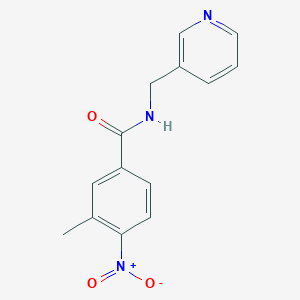
4-isopropylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader category of chemical compounds that have been synthesized and characterized for various applications, including pharmaceuticals and materials science. While the exact compound was not directly found in the search, insights into similar compounds provide valuable context for understanding its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation, chlorination, and esterification reactions. For instance, the preparation of closely related compounds has been achieved through specific reaction sequences involving key intermediates and catalysts to ensure the desired structural framework and functional groups are appropriately incorporated (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods confirm the molecular geometry, bond lengths, angles, and overall structural integrity of the compound. For example, X-ray crystallography has provided detailed insights into the molecular structures of similar compounds, revealing their complex geometries and intermolecular interactions (F. Vogt et al., 2013).
Chemical Reactions and Properties
Chemical properties, including reactivity patterns and stability, are critical for understanding how such compounds behave under different conditions. The compound's functional groups, such as ester and isopropyl groups, dictate its participation in various chemical reactions, including conjugate additions and substitutions, which are pivotal in synthesizing derivative compounds or in modifying the compound for specific applications (C. Gaul, D. Seebach, 2002).
Wissenschaftliche Forschungsanwendungen
Reproducibility and Accuracy in Isotherm Data
Research by Guan and Guiochon (1996) highlights the reproducibility and accuracy of isotherm data measured by chromatography for compounds like m-cresol and 2-isopropylphenol. This study emphasizes the importance of chromatographic techniques in determining the thermodynamic properties of compounds, critical for designing and understanding chemical reactions and processes Guan & Guiochon, 1996.
Selectivity Engineering in Chemical Synthesis
The work of Yadav and Salgaonkar (2005) on the selectivity engineering of 2,6-diisopropylphenol through isopropylation of phenol showcases the role of catalysts and reaction conditions in optimizing product yields. This research is crucial for the pharmaceutical industry, particularly in the synthesis of important drugs like propofol, demonstrating the application of chemical engineering principles to enhance selectivity and efficiency Yadav & Salgaonkar, 2005.
Antioxidant Properties and Neuroprotection
Murphy et al. (1992) explored the antioxidant properties of 2,6-diisopropylphenol, demonstrating its potential in acting as a free radical scavenger, similar to vitamin E. This study suggests applications in neuroprotection and the mitigation of oxidative stress, providing a foundation for further exploration into the therapeutic benefits of antioxidant compounds Murphy et al., 1992.
Mechanochemistry in Pharmaceutical Detoxification
Andini et al. (2012) investigated the mechanochemical detoxification of expired pharmaceuticals containing ibuprofen, highlighting a novel approach to managing pharmaceutical waste. This study exemplifies the application of mechanochemistry in environmental science and pharmacology, aiming to reduce the environmental impact of pharmaceutical compounds Andini et al., 2012.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(2)14-7-9-15(10-8-14)25-18(22)11-12-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFGYNUHOBBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)



![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
